molecular formula C18H28O3S B8579649 Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- CAS No. 105077-31-4

Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-

Cat. No. B8579649
CAS RN: 105077-31-4
M. Wt: 324.5 g/mol
InChI Key: JSGBATMAAQLVPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- is a useful research compound. Its molecular formula is C18H28O3S and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

105077-31-4

Product Name

Butanoic acid, 4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]thio]-

Molecular Formula

C18H28O3S

Molecular Weight

324.5 g/mol

IUPAC Name

4-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylbutanoic acid

InChI

InChI=1S/C18H28O3S/c1-17(2,3)13-10-12(22-9-7-8-15(19)20)11-14(16(13)21)18(4,5)6/h10-11,21H,7-9H2,1-6H3,(H,19,20)

InChI Key

JSGBATMAAQLVPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium hydroxide flakes (2.52 g, 0.045 mole) were added to a clear solution of 2,6-bis(1,1-dimethylethyl)-4-mercaptophenol (3.57 g, 0.0165 mole) and ethyl-4-bromo-butyrate (3.23 g, 0.0165 mole) in acetone (10 ml). Water (20 ml) was added and the solution stirred for 1.5 hours, the solvent removed on a rotary evaporator and water (50 ml) added, and the mixture was extracted with ethyl ether (3×75 ml). The aqueous layer was acidified with concentrated hydrochloric acid, extracted with ethyl ether (2×50 ml), the combined organic extracts were washed with water (50 ml), dried over sodium sulfate, filtered and the solvents removed, leaving an oil, which was purified by chromatography on silica, recrystallized from ethyl ether/Skellysolve B, filtered and the product dried in vacuo at room temperature for 12 hours, m.p. ca. 112°-113.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,6-bis(1,1-dimethylethyl)-4-mercaptophenol (3.57 g, 15 mmole) and ethyl 4-bromobutyrate (3.23 g, 16.5 mmole) in 10 ml of acetone was added potassium hydroxide flakes (2.52 g, 45 mmole) Water (20 ml) was added and the solution was stirred for 1.5 hours, then concentrated in vacuo to dryness. Water (50 ml) was added to the residue and the aqueous mixture was washed with three portions (75 ml each) of ethyl acetate. The aqueous layer was separated and acidified with concentrated hydrochloric acid and extracted with two portions (50 ml each) of ethyl acetate. The organic layers were combined and washed with water, dried over sodium sulfate, filtered and concentrated in vacuo to an oil. Purification by chromatography on silica gel and recrystallization from diethyl ether-hexane yielded, after collection and drying in vacuo, the title compound, m.p. 112°-113.5°.
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Potassium hydroxide flakes (2.52 g, 0.045 mole) were added to a clear solution of 2,6-bis(1,1-dimethylethyl)-4-mercaptophenol (3.57 g, 0.015 mole) and ethyl 4-bromo butyrate (3.23 g, 0.0165 mole) in acetone (10 ml). Water (20 ml) was added and the solution stirred for 1.5 hours, the solvent removed on a rotary evaporator and water (50 ml) added. The organic layer was extracted with ethyl ether (3×75 ml). The aqueous layer was acidified with concentrated hydrochloric acid, extracted with ethyl ether (2×50 ml), washed with water (50 ml), dried over sodium sulfate, filtered and the solvents removed, leaving an oil, which was purified by chromatography on silica, recrystallized from ethyl ether/Skellysolve B, filtered and the product dried in vacuo at room temperature for 12 hours, m.p. ca. 112°-113.5° C. Analysis calc. for C18H28O3S(324.48): Calc.: C, 66.63; H, 8.70; S, 9.88. Found: C, 66.71; H, 8.74; S, 9.57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl 4-bromo butyrate
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

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